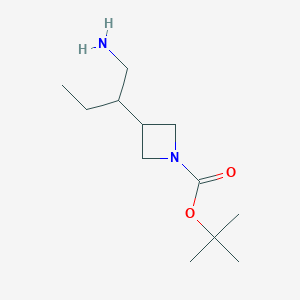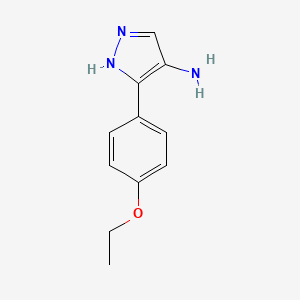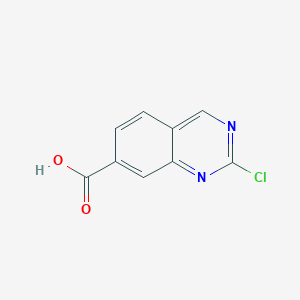
2-Chloroquinazoline-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloroquinazoline-7-carboxylic acid is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used in various therapeutic applications. The structure of this compound consists of a quinazoline ring substituted with a chlorine atom at the 2-position and a carboxylic acid group at the 7-position .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroquinazoline-7-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of anthranilic acid derivatives with appropriate reagents. For instance, the reaction of 2-chloroaniline with carbon dioxide under high pressure and temperature can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloroquinazoline-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline-7-carboxylic acid derivatives or reduction to form 2-chloroquinazoline.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products:
Substitution Products: Various substituted quinazoline derivatives.
Oxidation Products: Quinazoline-7-carboxylic acid derivatives.
Reduction Products: 2-Chloroquinazoline.
Wissenschaftliche Forschungsanwendungen
2-Chloroquinazoline-7-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Chloroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit kinase activity, which is crucial for cell signaling and proliferation . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
2-Chloroquinazoline: A closely related compound with similar chemical properties but lacking the carboxylic acid group.
4,7-Dichloroquinazoline: Another derivative with additional chlorine substitution, which may alter its biological activity.
6-Bromo-2-chloroquinazoline: A bromine-substituted analogue with distinct reactivity and applications.
Uniqueness: 2-Chloroquinazoline-7-carboxylic acid is unique due to the presence of both the chlorine atom and the carboxylic acid group, which confer specific chemical reactivity and biological activity. This combination allows for diverse modifications and applications in various fields .
Eigenschaften
Molekularformel |
C9H5ClN2O2 |
|---|---|
Molekulargewicht |
208.60 g/mol |
IUPAC-Name |
2-chloroquinazoline-7-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O2/c10-9-11-4-6-2-1-5(8(13)14)3-7(6)12-9/h1-4H,(H,13,14) |
InChI-Schlüssel |
IXPMSRUXZSILLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CN=C(N=C2C=C1C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Aminopyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13008772.png)
![4-(5-Chlorobenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B13008777.png)

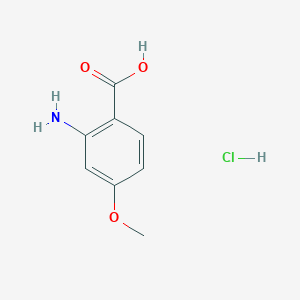
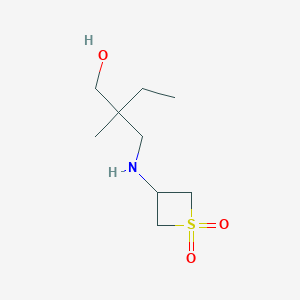

![5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile](/img/structure/B13008801.png)

![4,4,7-Trifluoro-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzoazepine-5-one](/img/structure/B13008812.png)
